N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a biphenyl sulfonamide moiety at the 6-position. The ethylsulfonyl group enhances metabolic stability and modulates solubility, while the biphenyl sulfonamide may contribute to target binding via hydrophobic interactions and hydrogen bonding .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPRMLGZWRSMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves multiple steps. It often starts with the preparation of tetrahydroquinoline intermediates, followed by sulfonation and coupling reactions to introduce the biphenyl sulfonamide groups.
Industrial Production Methods
For large-scale production, standard methodologies involve:
Step 1: Formation of the tetrahydroquinoline backbone under conditions such as hydrogenation of quinoline.
Step 2: Sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.
Step 3: Coupling with biphenyl sulfonamide derivatives under catalytic conditions to complete the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, altering its functional groups and potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfonamides, impacting its biological activity.
Substitution: Aromatic and nucleophilic substitutions are common, leading to derivatives with varied functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents under catalytic conditions.
Major Products
Scientific Research Applications
Chemistry
Used in the synthesis of more complex molecules, as a building block in organic synthesis, and in studying reaction mechanisms.
Biology
Exhibits potential as a lead compound in drug discovery, given its structural complexity and biological activity.
Medicine
Investigated for possible therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry
Applications in the development of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide interacts with various molecular targets, such as enzymes and receptors, modulating their activity. It can bind to protein active sites, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations :
Hypothesized Advantages of the Target Compound :
- Enhanced Blood-Brain Barrier Penetration : The ethylsulfonyl group’s lower polarity compared to piperidinyl HCl salts could improve CNS bioavailability.
- Antitumor Potential: highlights disulfonamide derivatives with antitumor activity, suggesting the biphenyl sulfonamide moiety may confer similar properties .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Ethylsulfonyl groups are less prone to oxidative metabolism than piperidinyl or pyrrolidinyl substituents, which may reduce first-pass clearance .
Research Findings and Implications
Synthesis Efficiency : Yields for analogs range from 60–73%, suggesting that the target compound’s synthesis (likely via sulfonylation and coupling reactions) would require optimized conditions to achieve comparable purity (>95% HPLC) .
Biological Selectivity: Substituents at the 1- and 6-positions critically influence NOS isoform selectivity. The ethylsulfonyl group may favor iNOS inhibition, while the biphenyl sulfonamide could broaden activity to include antimicrobial or antitumor effects .
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates the presence of multiple functional groups that contribute to its unique chemical properties. The compound features a tetrahydroquinoline core linked to an ethylsulfonyl group and a biphenyl sulfonamide moiety , enhancing its biological activity.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been studied for its role in inhibiting lysyl oxidase , an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of lysyl oxidase may have therapeutic implications for conditions such as fibrosis and cancer metastasis.
Antimicrobial and Anti-inflammatory Properties
In addition to enzyme inhibition, this compound has shown potential antimicrobial and anti-inflammatory properties. These activities suggest a broad spectrum of biological applications, making it a candidate for further pharmacological exploration.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonamide moiety enhances binding affinity to enzymes or receptors involved in various biological pathways. Detailed studies are necessary to elucidate the exact molecular targets and pathways influenced by this compound.
Comparative Analysis with Related Compounds
To understand the unique aspects of this compound better, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide | Methylsulfonyl group | Variation in sulfonic group affects reactivity |
| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[phenyl]-4-sulfonamide | Phenyl group | Changes in aromatic character influence biological activity |
| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-[m-tolyl]-4-sulfonamide | Ethylthio group | Differing sulfur functional groups alter chemical properties |
This table highlights how variations in functional groups can significantly influence the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study 1 : A study focused on the inhibition of lysyl oxidase revealed that modifications in the sulfonamide structure could enhance potency against this enzyme. The results indicated that specific substitutions could optimize binding affinity and inhibition efficacy.
- Study 2 : Research exploring antimicrobial properties showed that this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
